6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound "6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that likely exhibits pharmacological properties due to its structural features, such as the piperazine and pyridopyrimidine moieties. These structural components are common in compounds with various biological activities, including kinase inhibition and antiemetic properties .
Synthesis Analysis
The synthesis of related piperazine-containing compounds typically involves nucleophilic substitution reactions, as seen in the synthesis of 4-piperazinopyrimidines, where amines attack a trichloropyrimidine . Dieckmann cyclization is another method used to form piperazine-2,5-diones, starting from β-(alkylamino)alcohols or related compounds . Additionally, the synthesis of complex piperazine derivatives can involve regiospecific displacement and intramolecular cyclization reactions . The synthesis of the compound would likely involve similar strategies, utilizing nucleophilic attacks, cyclization, and selective functional group transformations.
Molecular Structure Analysis
The molecular structure of the compound includes a piperazine ring, which is known to confer flexibility and the ability to adopt multiple conformations that can fit into various biological targets . The presence of a cyclopropyl group and a pyridopyrimidine ring system suggests potential for interactions with enzymes or receptors, possibly through hydrogen bonding or hydrophobic interactions .
Chemical Reactions Analysis
Compounds with piperazine and pyridopyrimidine moieties can undergo a variety of chemical reactions. Piperazine rings can be functionalized through N-acyliminium ion chemistry, leading to bridged piperazine-3-ones . The pyridopyrimidine ring system can be modified to enhance biological activity, as seen in kinase inhibitors where substitutions on the pyridopyrimidine ring are critical for activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups. The piperazine ring can contribute to the basicity of the molecule, while the pyridopyrimidine ring system may affect its planarity and ability to stack with nucleic acids or proteins. The lipophilicity of the molecule would be modulated by the presence of the trimethyl groups and the cyclopropyl group, which could impact its solubility and permeability across biological membranes .
properties
IUPAC Name |
6-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3/c1-13-15(12-16-19(23-13)26(2)22(32)27(3)20(16)30)21(31)29-10-8-28(9-11-29)18-7-6-17(24-25-18)14-4-5-14/h6-7,12,14H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTACGWRVSEBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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